molecular formula C18H20ClFN2O2S B2796967 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034572-14-8

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Cat. No.: B2796967
CAS No.: 2034572-14-8
M. Wt: 382.88
InChI Key: GYIUSSIMSVGNOP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the aromatic core: The initial step involves the preparation of the 2-chloro-6-fluorophenyl moiety through halogenation reactions.

    Introduction of the furan ring: The furan-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Thiomorpholine ring formation: The thiomorpholine ring is synthesized through a cyclization reaction involving sulfur-containing reagents.

    Final acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:

    2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide: Lacks the sulfur atom in the thiomorpholine ring.

    2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-piperidinoethyl)acetamide: Contains a piperidine ring instead of thiomorpholine.

    2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-pyrrolidinoethyl)acetamide: Features a pyrrolidine ring in place of thiomorpholine.

These structural variations can lead to differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21ClN2O3S
  • Molecular Weight : 364.89 g/mol
  • CAS Number : 45565494

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, which may include:

  • Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, analogs of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the furan and thiomorpholine moieties is believed to enhance these effects by facilitating interactions with cellular targets.

Antimicrobial Properties

Research has suggested that derivatives of this class of compounds possess antimicrobial activity. The chlorinated phenyl group may contribute to increased membrane permeability in bacterial cells, leading to enhanced efficacy against gram-positive and gram-negative bacteria.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

  • Anticancer Study : A study conducted on a series of compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
  • Antimicrobial Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The study highlighted the importance of the thiomorpholine group in enhancing membrane disruption.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c19-14-3-1-4-15(20)13(14)11-18(23)21-12-16(17-5-2-8-24-17)22-6-9-25-10-7-22/h1-5,8,16H,6-7,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIUSSIMSVGNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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